(1-Chlorooct-1-ene-4-sulfonyl)benzene
Description
(1-Chlorooct-1-ene-4-sulfonyl)benzene is a benzene derivative featuring a sulfonyl group (-SO₂-) at the para position (C4) and a 1-chlorooct-1-ene substituent at the ortho position (C1). Its molecular formula is C₁₄H₁₇ClO₂S, with a molecular weight of 292.8 g/mol. This compound is hypothesized to have applications in agrochemical or pharmaceutical research due to its hybrid structure combining a sulfonyl group (electron-withdrawing) and a chlorinated alkenyl chain (steric and electronic effects) .
Properties
CAS No. |
62692-31-3 |
|---|---|
Molecular Formula |
C14H19ClO2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-chlorooct-1-en-4-ylsulfonylbenzene |
InChI |
InChI=1S/C14H19ClO2S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-7,9-10,12-13H,2-3,8,11H2,1H3 |
InChI Key |
CPHOHYZODJUURH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorooct-1-ene-4-sulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the reaction of benzene with chlorooctene and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (1-Chlorooct-1-ene-4-sulfonyl)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorooct-1-ene-4-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where the chlorine or sulfonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
(1-Chlorooct-1-ene-4-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1-Chlorooct-1-ene-4-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
Molecular Formula : C₁₂H₉ClO₂S
Key Features :
- Lacks the octene chain; instead, a simple phenylsulfonyl group is attached to the benzene ring.
- Used as a pesticide (Sulphenone) .
Comparison :
| Property | (1-Chlorooct-1-ene-4-sulfonyl)benzene | Sulphenone |
|---|---|---|
| Molecular Weight | 292.8 g/mol | 252.7 g/mol |
| Lipophilicity | Higher (due to octene chain) | Moderate |
| Reactivity | Alkene allows addition reactions | Limited to sulfonyl group |
| Applications | Research (hypothesized) | Pesticide |
Sulphenone’s pesticidal activity suggests that the absence of the octene chain may optimize bioactivity for specific targets, whereas the target compound’s extended chain could enhance membrane permeability but reduce solubility in aqueous environments .
4-Chlorobenzenesulfonyl Chloride
Molecular Formula : C₆H₄Cl₂O₂S
Key Features :
Comparison :
| Property | (1-Chlorooct-1-ene-4-sulfonyl)benzene | 4-Chlorobenzenesulfonyl Chloride |
|---|---|---|
| Reactivity | Moderate (sulfonyl ester) | High (sulfonyl chloride) |
| Volatility | Lower (larger molecule) | Higher |
| Applications | Specialty chemicals | Synthesis intermediate |
The sulfonyl chloride’s reactivity makes it suitable for forming sulfonamides or sulfonate esters, while the target compound’s sulfonyl group is already part of a complex substituent, limiting its utility in further derivatization .
SC-558 and Sulfonamide Analogs
Representative Structure : [3-Phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives .
Key Features :
- Sulfonamide (-SO₂NH₂) group instead of sulfonyl.
- Bioactive (e.g., cyclooxygenase inhibition).
Comparison :
| Property | (1-Chlorooct-1-ene-4-sulfonyl)benzene | SC-558 Analogs |
|---|---|---|
| Functional Group | Sulfonyl (-SO₂-) | Sulfonamide (-SO₂NH₂) |
| Bioactivity | Unknown | COX-2 inhibition |
| Solubility | Lower (non-polar chain) | Higher (polar NH₂ group) |
The sulfonamide group enhances hydrogen-bonding capacity, improving solubility and target binding in biological systems.
Research Findings and Implications
- Electronic Effects: The sulfonyl group in all analogs withdraws electron density from the benzene ring, directing electrophilic substitution to meta positions.
- Thermal Stability: The octene chain may reduce thermal stability compared to Sulphenone due to the alkene’s susceptibility to oxidation or polymerization.
- Synthetic Utility: Unlike 4-chlorobenzenesulfonyl chloride, the target compound is less versatile as a synthetic intermediate but may serve as a specialized monomer for polymers or surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
